

The Discovery and Development of CCG-63802: A Technical Guide

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Compound of Interest		
Compound Name:	CCG-63802	
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Abstract

This technical guide provides an in-depth overview of the discovery and development of **CCG-63802**, a selective, reversible, and allosteric inhibitor of Regulator of G protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, making them attractive therapeutic targets. **CCG-63802** emerged from a high-throughput screening campaign and represents a significant advancement in the development of chemical probes to study RGS4 physiology. This document details the discovery process, mechanism of action, and key experimental data related to **CCG-63802**, offering a comprehensive resource for researchers in the field of GPCR signaling and drug discovery.

Introduction

Regulator of G protein Signaling (RGS) proteins accelerate the intrinsic GTPase activity of G α subunits, thereby attenuating the duration and intensity of G protein-coupled receptor (GPCR) signaling. The RGS4 protein, in particular, is a promising therapeutic target due to its role in various physiological processes. The discovery of small molecule inhibitors of RGS proteins has been a significant challenge, primarily due to the large and relatively featureless protein-protein interaction surface between RGS proteins and G α subunits.

CCG-63802 was identified as a novel, reversible, and allosteric inhibitor of RGS4. Unlike earlier inhibitors which were often irreversible and reactive, **CCG-63802** provided a valuable tool for



studying the dynamic regulation of RGS4. This guide will explore the key milestones in the discovery and characterization of this important molecule.

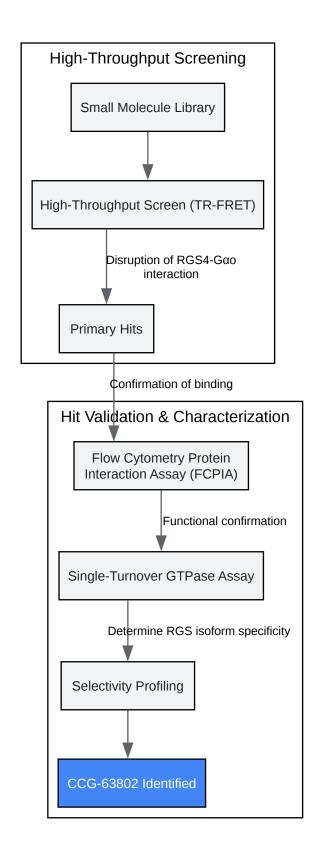
Discovery of CCG-63802

CCG-63802 was discovered through a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) screen designed to identify inhibitors of the RGS4-Gα0 interaction. This screening effort was a crucial step in moving beyond the limitations of previous irreversible inhibitors.

High-Throughput Screening

The TR-FRET assay utilized purified RGS4 and G α o proteins labeled with a donor and acceptor fluorophore, respectively. An interaction between the two proteins results in a high FRET signal. Small molecules that disrupt this interaction lead to a decrease in the FRET signal, allowing for the identification of potential inhibitors. This robust and sensitive assay format enabled the screening of a large chemical library, ultimately leading to the identification of the pyrido[1,2-a]pyrimidin-4-one scaffold, to which **CCG-63802** belongs.





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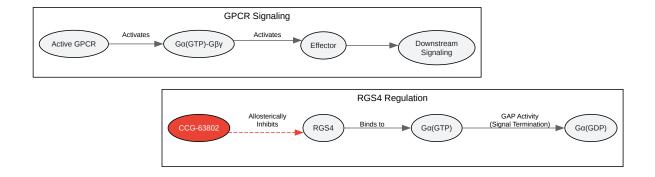
Discovery workflow for CCG-63802.



Mechanism of Action

CCG-63802 acts as a selective, reversible, and allosteric inhibitor of RGS4.[1][2] Its mechanism of action is distinct from earlier covalent inhibitors.

- Allosteric Inhibition: CCG-63802 does not bind to the direct interaction site of Gαo on RGS4.
 Instead, it binds to a distinct, allosteric pocket on the RGS4 protein. This binding event induces a conformational change in RGS4 that prevents its interaction with Gαo.
- Reversibility: Unlike covalent inhibitors, the binding of CCG-63802 to RGS4 is reversible.
 This allows for a more dynamic and controlled modulation of RGS4 activity.
- Cysteine Dependence: The inhibitory activity of CCG-63802 is dependent on the presence of cysteine residues within the allosteric binding pocket of RGS4.



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